tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate

Stereochemistry Asymmetric Synthesis Chiral Resolution

tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate (CAS 870822-88-1) is a racemic hydrazinecarboxylate derivative featuring both a tert-butoxycarbonyl (Boc) protecting group on the hydrazine nitrogen and an ethyl ester on the para-substituted phenyl ring. With a molecular formula of C₁₆H₂₄N₂O₄ (MW 308.37 g/mol) and a calculated LogP of 3.40 , this compound serves as a versatile intermediate in the synthesis of bioactive molecules, most notably as a precursor to chiral hydrazine building blocks employed in the discovery of the potent glucagon receptor antagonist MK-0893.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
CAS No. 870822-88-1
Cat. No. B1509779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
CAS870822-88-1
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)
InChIKeyUMABWHANJGIRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate (CAS 870822-88-1): A Racemic, Orthogonally Protected Hydrazine Building Block for Medicinal Chemistry


tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate (CAS 870822-88-1) is a racemic hydrazinecarboxylate derivative featuring both a tert-butoxycarbonyl (Boc) protecting group on the hydrazine nitrogen and an ethyl ester on the para-substituted phenyl ring. With a molecular formula of C₁₆H₂₄N₂O₄ (MW 308.37 g/mol) and a calculated LogP of 3.40 [1], this compound serves as a versatile intermediate in the synthesis of bioactive molecules, most notably as a precursor to chiral hydrazine building blocks employed in the discovery of the potent glucagon receptor antagonist MK-0893 [2]. Its dual protection strategy enables selective, sequential deprotection and further functionalization in multi-step synthetic routes.

Why Generic Substitution of CAS 870822-88-1 with In-Class Analogs Can Compromise Synthetic Outcomes


Compounds within the Boc-protected hydrazinecarboxylate class are not interchangeable due to critical structural differences that govern reactivity, stereochemical outcome, and downstream compatibility. CAS 870822-88-1 is the racemic form; substituting it with a single enantiomer (e.g., CAS 870822-89-2 or 870822-90-5) unnecessarily increases cost when stereochemistry is not required, yet using the racemate in a chirally sensitive sequence may necessitate costly chiral resolution later [1]. Analogs lacking the Boc group (e.g., ethyl 4-(1-hydrazinylethyl)benzoate, CAS 78254-16-7) expose the free hydrazine, limiting orthogonal protection strategies and increasing the risk of undesired side reactions . Similarly, the des-α-methyl analog (CAS 380383-79-9) alters steric and electronic properties at the reactive center. The quantitative evidence below establishes the specific dimensions along which CAS 870822-88-1 offers verifiable differentiation.

Quantitative Evidence Guide for tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate (870822-88-1) Relative to Its Closest Analogs


Evidence Item 1: Stereochemical Identity – Racemic Mixture vs. Single Enantiomers as Synthetic Intermediates

CAS 870822-88-1 is the racemic (1:1) mixture of (R) and (S) enantiomers, whereas CAS 870822-89-2 and CAS 870822-90-5 are the corresponding single (S)- and (R)-enantiomers, respectively . The racemate is the direct product of non-stereoselective reductive amination between tert-butyl hydrazinecarboxylate and ethyl 4-acetylbenzoate, as described in the experimental section of the MK-0893 discovery synthesis . In contrast, the single enantiomers require either asymmetric hydrogenation of N-alkoxycarbonyl hydrazones using chiral Rh-Josiphos catalysts (achieving up to 98% ee) or chiral resolution [1]. For synthetic sequences that ultimately involve a chiral resolution step or where stereochemistry is not critical (e.g., early-stage scaffold diversification), the racemate provides identical chemical reactivity to the enantiopure forms at a lower procurement cost.

Stereochemistry Asymmetric Synthesis Chiral Resolution

Evidence Item 2: Procurement Cost Comparison – Racemate vs. Enantiopure Forms at Equivalent Analytical Purity

At comparable purity levels (95–98%), the racemic compound (CAS 870822-88-1) is consistently priced lower than its single-enantiomer counterparts. Vendor pricing from CymitQuimica lists the racemate at approximately €83 per 100 mg , while the (R)-enantiomer (CAS 870822-90-5) from Macklin is listed at approximately ¥1,293 (~€165) per 100 mg [1]. This represents a roughly 2-fold cost premium for the enantiopure form. Similar pricing differentials are observed across other vendors (e.g., Coolpharm: racemate ¥894/100mg [2] vs. (R)-enantiomer ¥1,293/100mg [1]). For multi-gram procurement, this differential scales linearly, representing significant budget savings when stereochemistry is not a project requirement.

Procurement Economics Cost Efficiency Medicinal Chemistry Supply

Evidence Item 3: Orthogonal Protection Strategy – Boc/Ethyl Ester vs. Unprotected or Mono-Protected Analogs

CAS 870822-88-1 features two orthogonal protecting groups: a base-labile ethyl ester (on the benzoate) and an acid-labile Boc group (on the hydrazine). This contrasts with the free hydrazine analog ethyl 4-(1-hydrazinylethyl)benzoate (CAS 78254-16-7, MW 208.26), which lacks N-protection and is susceptible to uncontrolled oxidation and acylation at the hydrazine NH₂ , and with the des-α-methyl Boc analog ethyl 4-(N-Boc-hydrazino)benzoate (CAS 380383-79-9, MW 280.32), which lacks the α-methyl branch point . The Boc group of 870822-88-1 enables selective hydrazine deprotection under acidic conditions (TFA or HCl/dioxane) while leaving the ethyl ester intact, or conversely, the ethyl ester can be saponified to the carboxylic acid (as in CAS 1415560-36-9) for further amide coupling without disturbing the Boc-hydrazine [1]. The α-methyl substituent additionally introduces a chiral center that, even in racemic form, provides a branching point unavailable in the des-methyl analog, enabling the construction of more topologically diverse scaffolds.

Orthogonal Protection Multi-Step Synthesis Hydrazine Chemistry

Evidence Item 4: Physicochemical Property Profile – LogP, H-Bond Capacity, and Rotatable Bonds vs. Structural Analogs

The computed physicochemical profile of CAS 870822-88-1 places it within favorable drug-like chemical space (no Rule-of-5 violations). Its ACD/LogP of 3.40 and topological polar surface area (tPSA) of 76.66 Ų [1] indicate moderate lipophilicity and hydrogen-bonding capacity intermediate between simpler and more complex analogs. Compared to the des-α-methyl analog (CAS 380383-79-9; MW 280.32, 12 rotatable bonds vs. 8), 870822-88-1 has a higher molecular weight and LogP, which may affect solubility and permeability in biological assays. Compared to the free hydrazine analog (CAS 78254-16-7; MW 208.26, 5 H-bond donors/acceptors vs. 6), the Boc group reduces H-bond donor capacity from 3 to 2, potentially improving membrane permeability of downstream derivatives [2]. These property differences are relevant when the compound is used as a late-stage intermediate where the protecting group strategy influences the physicochemical profile of the final API precursor.

Physicochemical Properties Drug-Likeness Permeability Prediction

Optimal Application Scenarios for tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate (870822-88-1) Based on Quantitative Differentiation Evidence


Scenario 1: Early-Stage Medicinal Chemistry Library Synthesis Where Absolute Stereochemistry Is Not Yet Defined

When a medicinal chemistry program is exploring SAR around a hydrazine-containing scaffold and the stereochemical preference of the biological target is unknown, the racemic 870822-88-1 is the economically rational choice. As demonstrated in Evidence Item 2, the racemate costs approximately half as much as the single enantiomer at equivalent purity . The Boc and ethyl ester protecting groups (Evidence Item 3) permit sequential derivatization at both the hydrazine and benzoate positions, enabling rapid analog generation. If a particular enantiomer is later identified as the eutomer, the synthetic route can be switched to the corresponding enantiopure building block (CAS 870822-89-2 or 870822-90-5) without altering the downstream chemistry.

Scenario 2: Multi-Step Synthesis of Glucagon Receptor or Related GPCR Antagonists Requiring a Chiral Hydrazine Precursor

The compound's established role as a key intermediate in the synthesis of MK-0893, a clinical-stage glucagon receptor antagonist (IC₅₀ = 6.6 nM binding, 15.7 nM functional cAMP), validates its utility in GPCR-targeted drug discovery . In this application, 870822-88-1 (or its enantiopure form) is subjected to Boc deprotection followed by pyrazole formation and subsequent ester-to-amide conversion to install the β-alanine pharmacophore. The 98% reported yield for the reductive amination step producing this intermediate supports efficient scale-up for preclinical candidate synthesis. Researchers pursuing glucagon receptor, GLP-1R, or related Class B GPCR antagonists can adopt this validated synthetic route.

Scenario 3: Development of Orthogonally Protected Hydrazine Building Block Libraries for Fragment-Based or Diversity-Oriented Synthesis

The orthogonal Boc/ethyl ester protection (Evidence Item 3) makes 870822-88-1 an attractive core scaffold for generating diverse compound libraries through parallel synthesis. Selective deprotection of either the Boc group (acid) or the ethyl ester (base) allows branching of the synthetic tree at different stages . The α-methyl substituent introduces a chiral center that, even when used as the racemate, increases three-dimensional complexity—a desirable feature in fragment-based drug discovery for exploring novel chemical space. The favorable physicochemical profile (LogP 3.40, no Rule-of-5 violations, Evidence Item 4) ensures that downstream derivatives remain within drug-like property space.

Scenario 4: Process Chemistry Scale-Up Where Cost-Of-Goods and Synthetic Efficiency Are Prioritized Over Stereochemical Purity

For process chemistry applications where a chiral resolution is planned at a later stage or where the final product is achiral, 870822-88-1 offers a more cost-effective and operationally simpler starting material than the enantiopure forms. The reductive amination synthesis proceeds in 98% yield using commercially available reagents (NaBH₃CN, TsOH, THF) without requiring expensive chiral catalysts or specialized equipment . This contrasts with the enantiopure forms that depend on asymmetric hydrogenation using Rh-Josiphos catalysts or stoichiometric chiral resolution, both of which add complexity and cost at scale. The racemate's stability under recommended storage conditions (2–8°C, inert atmosphere) further supports its use in kilogram-scale campaigns.

Quote Request

Request a Quote for tert-Butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.